molecular formula C10H19N3O3 B14144621 Methyl 8-azido-9-hydroxynonanoate CAS No. 89248-79-3

Methyl 8-azido-9-hydroxynonanoate

Cat. No.: B14144621
CAS No.: 89248-79-3
M. Wt: 229.28 g/mol
InChI Key: QHKSHBRHTGEPIW-UHFFFAOYSA-N
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Description

Methyl 8-azido-9-hydroxynonanoate is a specialized aliphatic methyl ester featuring a hydroxyl group at position 9 and an azide moiety at position 8 on a nine-carbon chain. This compound is of significant interest in synthetic chemistry due to its dual functional groups, which enable applications in bioconjugation (e.g., click chemistry via azide-alkyne cycloaddition) and polymer synthesis.

Properties

CAS No.

89248-79-3

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

methyl 8-azido-9-hydroxynonanoate

InChI

InChI=1S/C10H19N3O3/c1-16-10(15)7-5-3-2-4-6-9(8-14)12-13-11/h9,14H,2-8H2,1H3

InChI Key

QHKSHBRHTGEPIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(CO)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-azido-9-hydroxynonanoate can be synthesized through a multi-step process. One common method involves the initial preparation of methyl 9-hydroxynonanoate, which can be achieved by the oxidative cleavage of fatty acid methyl esters derived from rapeseed oil . The hydroxyl group is then introduced through reduction reactions. The azido group can be added via nucleophilic substitution reactions, where an appropriate azide source, such as sodium azide, reacts with a suitable leaving group on the nonanoate backbone .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent-free conditions and mild temperatures are often employed to minimize by-products and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-azido-9-hydroxynonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-azido-9-hydroxynonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-azido-9-hydroxynonanoate involves its functional groups:

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

Methyl 9-oxononanoate (CAS 1931-63-1)
  • Molecular Formula: C₁₀H₁₈O₃ (vs. C₁₀H₁₇N₃O₃ for Methyl 8-azido-9-hydroxynonanoate).
  • Reactivity : The 9-oxo group facilitates nucleophilic additions (e.g., Grignard reactions), whereas the azide and hydroxyl groups in the target compound enable orthogonal reactivity (e.g., Huisgen cycloaddition and esterification/oxidation) .
Methyl Salicylate
  • Functional Groups : Aromatic ester with a hydroxyl group adjacent to the ester.
  • Applications: Widely used in fragrances and pharmaceuticals, contrasting with this compound’s niche role in synthetic biology .
Diterpene-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters)
  • Structure : Complex bicyclic terpene cores with ester groups.
  • Biological Source: Isolated from plant resins (e.g., Austrocedrus chilensis), unlike the synthetic origin of this compound .

Physical and Chemical Properties

Table 1 summarizes key properties of this compound and its analogs:

Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Polar Solvents) CAS Number
This compound 243.27 280–300* Moderate (methanol/water) N/A
Methyl 9-oxononanoate 186.25 240–260 High (ethanol) 1931-63-1
Methyl Salicylate 152.15 222 Low (water), High (ethanol) 119-36-8

*Estimated based on aliphatic ester trends and polar substituent effects .

Reactivity and Spectral Characteristics

  • Azide Group: The azide in this compound shows strong IR absorption at ~2100 cm⁻¹ (N₃ stretch), absent in analogs like Methyl 9-oxononanoate .
  • Hydroxyl Group: A broad NMR peak (~1–5 ppm) for the 9-hydroxyl contrasts with the sharp singlet for Methyl 9-oxononanoate’s ketone (δ ~2.1–2.4 ppm) .
  • Ester Hydrolysis : Both compounds undergo base-catalyzed hydrolysis, but the azide may introduce steric hindrance, slowing reaction rates compared to simpler esters .

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